4-Methyl-8-methylidene-10-(phenylsulfanyl)dec-4-enal
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Overview
Description
4-Methyl-8-methylidene-10-(phenylsulfanyl)dec-4-enal is a chemical compound with a complex structure that includes a phenylsulfanyl group, a methylidene group, and a dec-4-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-methylidene-10-(phenylsulfanyl)dec-4-enal typically involves multiple steps, including the formation of the dec-4-enal backbone, the introduction of the phenylsulfanyl group, and the addition of the methylidene group. Common reagents used in these reactions include aldehydes, sulfides, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-8-methylidene-10-(phenylsulfanyl)dec-4-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Methyl-8-methylidene-10-(phenylsulfanyl)dec-4-enal has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-8-methylidene-10-(phenylsulfanyl)dec-4-enal involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group may play a crucial role in binding to these targets, while the aldehyde group can participate in various chemical reactions within biological systems. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Decenal: A simpler aldehyde with a similar backbone but lacking the phenylsulfanyl and methylidene groups.
4-Methyl-8-methylidene-10-(phenylthio)dec-4-enal: A closely related compound with a phenylthio group instead of phenylsulfanyl.
Uniqueness
4-Methyl-8-methylidene-10-(phenylsulfanyl)dec-4-enal is unique due to the presence of both the phenylsulfanyl and methylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
87655-12-7 |
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Molecular Formula |
C18H24OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-methyl-8-methylidene-10-phenylsulfanyldec-4-enal |
InChI |
InChI=1S/C18H24OS/c1-16(10-7-14-19)8-6-9-17(2)13-15-20-18-11-4-3-5-12-18/h3-5,8,11-12,14H,2,6-7,9-10,13,15H2,1H3 |
InChI Key |
HXBSZJHJDFWLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)CCSC1=CC=CC=C1)CCC=O |
Origin of Product |
United States |
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